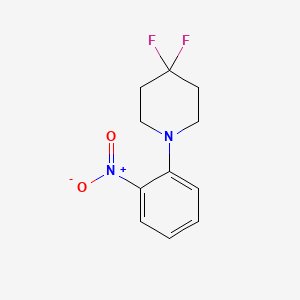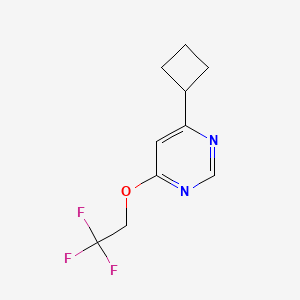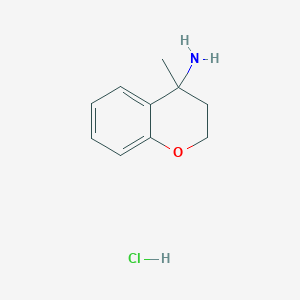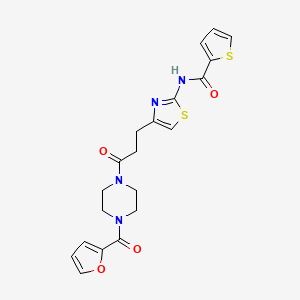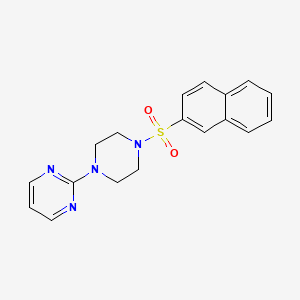
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine, or NS-4-PIP, is a synthetic organic compound with a variety of applications in the fields of biochemistry, pharmacology, and synthetic chemistry. It is a sulfonamide derivative of piperazine, and its unique structure allows it to act as a reversible inhibitor of enzymes and other proteins. NS-4-PIP has been used in a wide range of research applications, including studies of enzyme kinetics, protein-protein interactions, and drug-target interactions.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine and its derivatives have been investigated for their potential in Alzheimer's disease treatment. Research has shown that certain 2,4-disubstituted pyrimidines exhibit dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, important targets in Alzheimer's disease. For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and similar compounds demonstrated significant inhibition of cholinesterase and Aβ-aggregation, suggesting their utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed, Zhao, Habib, Yang, & Rao, 2011).
Fluorescent Sensors for pH and Fe3+
Naphthalimide derivatives, like 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-2-ylpiperazine, have been developed as fluorescent sensors for pH and Fe3+ ions. These compounds can act as reversible switches in response to changes in pH due to photoinduced electron transfer. They show a significant increase in fluorescence intensity upon protonation, making them suitable for detecting Fe3+ ions in various mediums (Zhao, Zhang, Liu, Guo, Peng, Pei, & Li, 2016).
Chiral Crystallization Studies
Research has explored the conformational chirality and chiral crystallization of N-sulfonylpyrimidine derivatives. These studies include compounds like 1-(1-naphthylsulfonyl)uracil, which have shown chiral crystallization properties due to their conformational chirality. This research provides insights into the crystal properties of such compounds, which can have implications in various scientific fields (Višnjevac, Žinić, Luić, Žiher, Novak, & Žinić, 2007).
Antimicrobial Activity
Synthetic modifications of 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine have been evaluated for their antimicrobial activity. For instance, compounds derived from 1-Naphthyl-2-cyanoacetamide showed promising in vitro antibacterial activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Fadda, Rabie, Etman, & Fouda, 2015).
Corrosion Inhibition
Compounds like 1-[(4-methylPhenyl) Sulfonyl]-4-pyridine-2-ylpiperazine have been synthesized and studied for their inhibitive effect on the corrosion of mild steel in acidic environments. These studies are significant in the field of materials science, particularly for protecting metals against corrosion (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).
Propiedades
IUPAC Name |
2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-6-15-4-1-2-5-16(15)14-17)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQQUIPHMRAOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

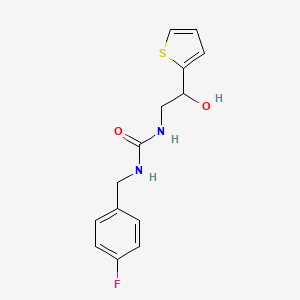
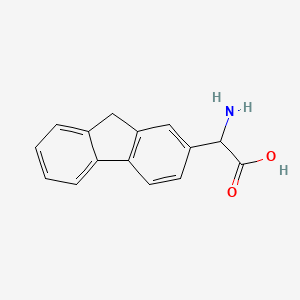
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)
![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)
![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)
![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)

